2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
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Overview
Description
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C10H9ClN4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” can be represented by the SMILES stringO=C(O)CN1C(COC2=CC=C(Cl)C=C2)=NN=N1
. Physical And Chemical Properties Analysis
“2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid” is a solid substance . Its molecular weight is 268.66 .Scientific Research Applications
Synthesis and Pharmacological Applications
The compound 2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid and its derivatives have been extensively explored in the field of medicinal chemistry. A study focused on synthesizing N-substituted derivatives involving 4-chlorophenoxyacetic acid as a precursor. These derivatives have been recognized as potential anti-bacterial agents against both gram-negative and gram-positive bacteria, displaying moderate inhibitory effects on the α-chymotrypsin enzyme. The remarkable anti-bacterial potential was especially noted in one derivative against specific bacterial strains. Computational docking was used to understand the interaction of these compounds with α-chymotrypsin enzyme protein, and the bioactivity data correlated significantly with the active binding sites identified. The study also noted that specific substitutions on the oxadiazole moiety led to less cytotoxic compounds, suggesting a potential for synthesizing safer pharmacological agents (Siddiqui et al., 2014).
Analysis of Derivatives and Environmental Applications
A range of studies has been conducted on derivatives of the compound and related structures, focusing on their synthesis, characterization, and potential environmental applications. One study detailed the synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, necessary as an intermediate in developing a specific compound for metabolic profiling studies (Maxwell & Tran, 2017). Another study synthesized and characterized 5-(tetrazol-1-yl)-2H-tetrazole, and its salts, to evaluate their potential as energetic materials in various applications, highlighting their structural and energetic properties (Fischer et al., 2013).
In the environmental sphere, a method was proposed for the rapid analysis of chlorophenoxy acid herbicides in water, showcasing an efficient, fast, and high-throughput approach. The method involved in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry, offering a new avenue for analyzing such herbicides in water samples (Catalina et al., 2000).
properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]tetrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-7-1-3-8(4-2-7)18-6-9-12-13-14-15(9)5-10(16)17/h1-4H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUAFWUGNXYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=NN2CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.